1H-Indene-3-carboxylic acid, 7-[[4-(1,1-dimethylethyl)phenoxy]sulfonyl]-
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Overview
Description
1H-Indene-3-carboxylic acid, 7-[[4-(1,1-dimethylethyl)phenoxy]sulfonyl]- is a complex organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a carboxylic acid group at the third position of the indene ring and a sulfonyl group attached to a phenoxy moiety with a tert-butyl substituent. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-3-carboxylic acid, 7-[[4-(1,1-dimethylethyl)phenoxy]sulfonyl]- typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through the cyclization of suitable precursors such as 2-phenyl-1,3-butadiene.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Attachment of the Phenoxy Sulfonyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1H-Indene-3-carboxylic acid, 7-[[4-(1,1-dimethylethyl)phenoxy]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1H-Indene-3-carboxylic acid, 7-[[4-(1,1-dimethylethyl)phenoxy]sulfonyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Indene-3-carboxylic acid, 7-[[4-(1,1-dimethylethyl)phenoxy]sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
1H-Indene-3-carboxylic acid: Lacks the phenoxy sulfonyl group, making it less complex.
2-Phenylindene: Similar indene structure but with a phenyl group instead of a carboxylic acid.
3- (Trifluoromethyl)-1H-indene: Contains a trifluoromethyl group, offering different chemical properties.
Uniqueness
1H-Indene-3-carboxylic acid, 7-[[4-(1,1-dimethylethyl)phenoxy]sulfonyl]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the tert-butyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
CAS No. |
58886-61-6 |
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Molecular Formula |
C20H20O5S |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-(4-tert-butylphenoxy)sulfonyl-3H-indene-1-carboxylic acid |
InChI |
InChI=1S/C20H20O5S/c1-20(2,3)13-7-9-14(10-8-13)25-26(23,24)18-6-4-5-15-16(18)11-12-17(15)19(21)22/h4-10,12H,11H2,1-3H3,(H,21,22) |
InChI Key |
RBZZICLVXOCYHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2CC=C3C(=O)O |
Origin of Product |
United States |
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